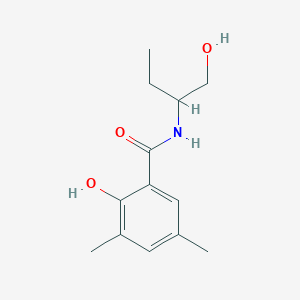![molecular formula C18H16FN3O2 B6637943 5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide, also known as FPH1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological tool. FPH1 is a selective inhibitor of the Hippo pathway, which is a signaling pathway that plays a crucial role in regulating cell growth and proliferation.
作用机制
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide selectively inhibits the Hippo pathway by targeting the protein kinase LATS1/2. LATS1/2 is a key regulator of the Hippo pathway, and its inhibition leads to the activation of the downstream effector protein YAP/TAZ. YAP/TAZ plays a crucial role in regulating cell growth and proliferation, and its dysregulation has been implicated in the development of various diseases, including cancer. By selectively inhibiting LATS1/2, this compound can modulate the activity of YAP/TAZ and regulate cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various cell types. Inhibition of the Hippo pathway by this compound leads to the activation of YAP/TAZ, which in turn leads to changes in gene expression and alterations in cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been shown to regulate stem cell differentiation and organ size in various animal models.
实验室实验的优点和局限性
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide has several advantages as a pharmacological tool for studying the Hippo pathway. It is a highly selective inhibitor of LATS1/2, which makes it a valuable tool for studying the specific effects of Hippo pathway inhibition. Additionally, this compound has been shown to have significant effects in various cell types and animal models, which makes it a versatile tool for studying the Hippo pathway in different contexts. However, this compound also has some limitations. Its synthesis requires specialized equipment and expertise, which can make it difficult to obtain. Additionally, this compound has not been extensively studied in humans, which limits its potential use as a therapeutic agent.
未来方向
There are several future directions for research on 5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide and the Hippo pathway. One area of interest is the development of more potent and selective inhibitors of LATS1/2. Additionally, there is growing interest in studying the role of the Hippo pathway in various diseases, including cancer, cardiovascular disease, and neurological disorders. This compound and other pharmacological tools that target the Hippo pathway have the potential to be valuable tools for studying the role of the pathway in disease development and for developing new therapeutics.
合成方法
The synthesis of 5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the use of a palladium-catalyzed cross-coupling reaction between 2-fluoroaniline and 4-bromo-1H-pyrazole-3-carboxylic acid. The resulting intermediate is then subjected to a series of chemical transformations to yield the final product, this compound.
科学研究应用
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential use as a pharmacological tool to study the Hippo pathway. The Hippo pathway is a signaling pathway that plays a crucial role in regulating cell growth and proliferation. Dysregulation of the Hippo pathway has been implicated in the development of various diseases, including cancer. This compound has been shown to selectively inhibit the Hippo pathway by targeting the protein kinase LATS1/2, which is a key regulator of the pathway. This makes this compound a valuable tool for studying the Hippo pathway and its role in disease development.
属性
IUPAC Name |
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-15-9-5-4-8-13(15)17-14(10-20-22-17)18(24)21-16(11-23)12-6-2-1-3-7-12/h1-10,16,23H,11H2,(H,20,22)(H,21,24)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZOJXHPXLZUNV-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=C(NN=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=C(NN=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![1-(2-chlorophenyl)-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B6637869.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)

![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)